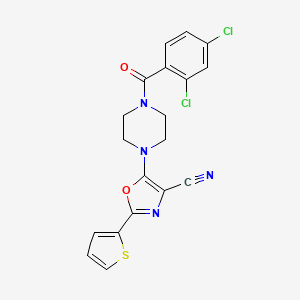

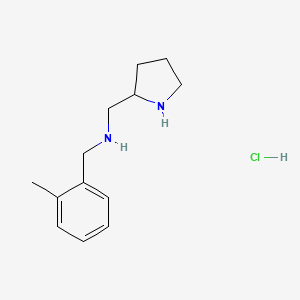

![molecular formula C6H3Cl2N3O2S B2908621 6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride CAS No. 1150567-72-8](/img/structure/B2908621.png)

6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride” is a unique chemical compound with the empirical formula C6H4ClN3 . It has a molecular weight of 153.57 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride” can be represented by the SMILES stringClc1ccc2nccn2n1 . The InChI representation is 1S/C6H4ClN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H . Physical And Chemical Properties Analysis

“6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride” is a white to gray to brown powder or crystal . It should be stored at room temperature .科学的研究の応用

Synthesis of Bioactive Compounds

6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride is used in the synthesis of various bioactive sulfonamide and amide derivatives. These compounds, containing a piperazine ring and imidazo[1,2-b]pyridazine moiety, have shown in vitro antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).

Chemical Synthesis Techniques

The chemical compound has been used in direct intermolecular C-H arylation, demonstrating the compound's versatility in chemical synthesis. This methodology is particularly notable for synthesizing various 3-(hetero)arylimidazo[1,2-b]pyridazines in good to excellent yields, using a microwave-assisted, one-pot, two-step Suzuki cross-coupling/palladium-catalyzed arylation process (Akkaoui, Berteina‐Raboin, Mouaddib, & Guillaumet, 2010).

Synthesis in Vascular Endothelial Growth Factor Inhibition

It's also integral in the synthesis of vascular endothelial growth factor receptor (VEGFR) 2 kinase inhibitors. The synthesis involves a synthetic strategy based on an SNAr reaction of 6-chloroimidazo[1,2-b]pyridazine with phenols in the final step (Ishimoto, Sawai, Fukuda, Nagata, & Ikemoto, 2013).

Synthesis of Sulfonamide Derivatives

The compound is also used in developing sulfonamide derivatives of heterocyclic compounds, which are promising targets in the search for substances with specific biological activity. These derivatives are used as inhibitors of human carbonic anhydrases involved in various biochemical processes (Komshina, Маrtazova, Korsakov, Proskurina, Коtov, & Karavaeva, 2020).

Applications in Photoelectron Spectroscopy

The compound has been studied in the field of photoelectron spectroscopy. The spectra of compounds including 6-chloroimidazo[1,2-b]pyridazine are of special interest for studying lone pair interactions and for the assignment of the PE spectra in conjunction with the electronic structure of these compounds (Kovač, Klasinc, Stanovnik, & Tišler, 1980).

Antiviral Activities

In the realm of antiviral research, certain derivatives of 6-chloroimidazo[1,2-b]pyridazine have been synthesized and evaluated for their antiviral activities. Some of these compounds have shown potent inhibition of the replication of human cytomegalovirus and varicella-zoster virus in vitro, suggesting their potential as antiviral agents (Galtier, Mavel, Snoeck, Andreï, Pannecouque, Witvrouw, Balzarini, De Clercq, & Gueiffier, 2003).

Safety and Hazards

作用機序

Target of Action

It is known that imidazo[1,2-b]pyridazine derivatives have been widely studied in drug molecules due to their good biological activity .

Mode of Action

It’s known that the reactivity of uncommon n-heterocyclic scaffolds of imidazo[1,2-b]pyridazines can be predicted using dft-calculations . The derivatization of these N-heterocycles was realized using Grignard reagents for nucleophilic additions .

Biochemical Pathways

Imidazo[1,2-b]pyridazine derivatives are known to show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, acetylcholinesterase inhibitors, etc .

Pharmacokinetics

The interest in the synthesis of new n-heterocyclic cores is being actively investigated, triggered by their potential new physicochemical and medicinal properties and favorable pharmacokinetics .

Result of Action

It’s known that imidazo[1,2-b]pyridazine derivatives can also be used as novel ligands with high affinity for gamma-hydroxybutyric acid (ghb) binding sites .

Action Environment

It’s known that the structure of the synthesized compounds is novel compared with the previous imidazoles and pyrazines .

特性

IUPAC Name |

6-chloroimidazo[1,2-b]pyridazine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3O2S/c7-4-1-2-5-9-3-6(11(5)10-4)14(8,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOGGLAEQUEMEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC=C2S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(3-chlorophenyl)-N-methylmethanesulfonamide](/img/structure/B2908539.png)

![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2908542.png)

![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2908543.png)

![2-Chlorobenzo[d]thiazol-7-amine](/img/structure/B2908546.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one](/img/structure/B2908547.png)

![2,4-dichloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2908548.png)

![N-benzyl-2-{[(2-bromo-4-methylphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2908551.png)

![N-[(4-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2908554.png)

![2-(benzyl(4-((3,5-dimethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2908557.png)